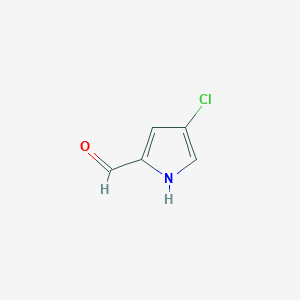

4-Chloro-1H-pyrrole-2-carbaldehyde

Description

Historical Context and Significance of Pyrrole (B145914) Scaffold in Organic Chemistry

The history of pyrrole chemistry dates back to the 19th century, with significant contributions from chemists like Ludwig Knorr and Carl Paal who developed foundational synthetic methods. The pyrrole scaffold is not merely a synthetic curiosity; it is a recurring motif in a vast array of natural products essential to life. Its presence in vital biological molecules such as heme (a component of hemoglobin), chlorophyll, and various alkaloids underscores its profound biological significance. In contemporary organic chemistry, the pyrrole ring system continues to be a valuable pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Its derivatives have shown a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. researchgate.netnih.gov

Overview of Pyrrole-2-carbaldehyde Derivatives

Pyrrole-2-carbaldehyde, a pyrrole ring with a formyl group (-CHO) at the second position, is a key intermediate in the synthesis of more complex pyrrole-containing molecules. mdpi.comorgsyn.org These derivatives are found in nature, with some being identified in fungi, plants, and even as byproducts of the Maillard reaction in food chemistry. mdpi.com The aldehyde functional group is highly reactive, allowing for a variety of chemical transformations and making pyrrole-2-carbaldehyde a versatile precursor for the synthesis of pharmaceuticals and other biologically active compounds. mdpi.comorgsyn.org A common and efficient method for the synthesis of pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction, which involves the formylation of the pyrrole ring using a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). orgsyn.org

Specific Context of 4-Chloro-1H-pyrrole-2-carbaldehyde within Halogenated Pyrroles

The introduction of halogen atoms to the pyrrole ring can significantly modulate the electronic properties and biological activity of the resulting compounds. Halogenated pyrroles, including chlorinated derivatives, are a subject of considerable research interest. The presence of a chlorine atom, as in 4-Chloro-1H-pyrrole-2-carbaldehyde, can alter the reactivity of the pyrrole ring and influence its interactions with biological targets. Research on halogenated pyrroles has indicated their potential as potent antibacterial and anticancer agents. researchgate.netnih.gov For instance, studies have shown that dihalogenation of the pyrrole heterocycle can enhance antibacterial activity. nih.gov

While specific, in-depth research findings on the biological activity of 4-Chloro-1H-pyrrole-2-carbaldehyde are not extensively available in the public domain, its structural features place it within a class of compounds with significant therapeutic potential. Further investigation is warranted to fully elucidate the specific properties and potential applications of this particular halogenated pyrrole derivative.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-4-1-5(3-8)7-2-4/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJKVFXJNGRIGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506523 | |

| Record name | 4-Chloro-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33515-58-1 | |

| Record name | 4-Chloro-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 1h Pyrrole 2 Carbaldehyde and Analogues

Classical and Contemporary Pyrrole (B145914) Ring Construction Approaches

Several classical name reactions provide robust and versatile methods for the synthesis of the pyrrole ring system. These methods allow for the construction of a wide array of substituted pyrroles by varying the starting materials.

Paal-Knorr Condensation Reactions

The Paal-Knorr synthesis is a cornerstone method for preparing substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgalfa-chemistry.com The reaction is typically conducted under neutral or mildly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org The versatility of this reaction allows for a range of substituents on the resulting pyrrole ring, dictated by the choice of the 1,4-dicarbonyl and the amine. wikipedia.org

The mechanism, elucidated by V. Amarnath and colleagues, suggests that the reaction proceeds through the formation of a hemiaminal intermediate. wikipedia.orgrgmcet.edu.in The amine first attacks one of the protonated carbonyl groups, followed by an intramolecular attack on the second carbonyl to form a 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.orgalfa-chemistry.com This intermediate then undergoes acid-catalyzed dehydration to yield the aromatic pyrrole ring. wikipedia.orgalfa-chemistry.com The ring-formation step is considered the rate-determining step of the reaction. alfa-chemistry.com

Table 1: Examples of Paal-Knorr Pyrrole Synthesis

| 1,4-Dicarbonyl Compound | Amine | Catalyst/Conditions | Product |

| Hexane-2,5-dione | Ammonia | Acetic Acid, Heat | 2,5-Dimethylpyrrole |

| Hexane-2,5-dione | Aniline | Acetic Acid, Heat | 1-Phenyl-2,5-dimethylpyrrole |

| 1,4-Diphenylbutane-1,4-dione | Methylamine | Protic or Lewis Acid | 1-Methyl-2,5-diphenylpyrrole |

| 3,4-Diethyl-2,5-hexanedione | Ammonium Hydroxide | Neutral/Weakly Acidic | 3,4-Diethyl-2,5-dimethyl-1H-pyrrole |

This table presents illustrative examples of the Paal-Knorr synthesis, showcasing the formation of various substituted pyrroles from different 1,4-dicarbonyl compounds and amines.

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is another widely utilized method that constructs the pyrrole ring from two different components: an α-amino-ketone and a compound with an electron-withdrawing group alpha to a carbonyl group, such as a β-ketoester. wikipedia.orgsynarchive.com

A significant challenge in this synthesis is the high reactivity and propensity of α-amino-ketones to self-condense. wikipedia.org To circumvent this, they are often prepared in situ. A common approach involves the reduction of an α-oximino-β-ketoester with zinc dust in acetic acid. wikipedia.org The original synthesis reported by Ludwig Knorr involved the reaction of two equivalents of ethyl acetoacetate (B1235776), where one is nitrosated and then reduced in the presence of the other to form diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, a compound now commonly known as Knorr's Pyrrole. wikipedia.org

The mechanism begins with the condensation of the α-amino-ketone with the β-ketoester to form an imine, which then tautomerizes to an enamine. wikipedia.org Subsequent intramolecular cyclization, followed by the elimination of water, leads to the formation of the substituted pyrrole. wikipedia.org

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a three-component reaction involving the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgquimicaorganica.org This method provides a direct route to a variety of substituted pyrroles and has been adapted for various applications, including the synthesis of 2,3-dicarbonylated pyrroles. wikipedia.orgyoutube.com

The generally accepted mechanism starts with the reaction between the primary amine and the β-ketoester to form an enamine intermediate. wikipedia.orgthieme-connect.com This enamine then performs a nucleophilic attack on the α-haloketone. wikipedia.org An alternative mechanism proposes a nucleophilic substitution at the α-carbon of the haloketone. wikipedia.org Following the initial carbon-carbon bond formation, an intramolecular cyclization occurs, which, after dehydration, yields the final pyrrole product. wikipedia.orgquimicaorganica.org Modern variations of this reaction have been developed utilizing green solvents, organocatalysts, and microwave irradiation to improve yields and reaction times. thieme-connect.com

Table 2: Components for Hantzsch Pyrrole Synthesis

| β-Ketoester | α-Haloketone | Amine Source | Resulting Pyrrole Core Structure |

| Ethyl acetoacetate | Chloroacetone | Ammonia | Ethyl 2,4-dimethylpyrrole-3-carboxylate |

| Methyl acetoacetate | Phenacyl bromide | Methylamine | Methyl 1,4-dimethyl-2-phenylpyrrole-3-carboxylate |

| Ethyl benzoylacetate | Ethyl bromoacetate | Aniline | Diethyl 1,5-diphenylpyrrole-3,4-dicarboxylate |

This table illustrates the three-component nature of the Hantzsch synthesis, showing how different starting materials combine to form various polysubstituted pyrroles.

Condensation of α-Amino Ketones with α-Carbonyl Compounds

This represents a more general class of reactions for pyrrole synthesis, with the Knorr synthesis being a prime example where the α-carbonyl compound is specifically a β-ketoester. wikipedia.orgsynarchive.com The fundamental transformation involves the reaction of an α-amino ketone with a carbonyl compound that possesses an activated methylene (B1212753) group, enabling condensation and subsequent cyclization. wikipedia.org The scope of this approach can be extended beyond β-ketoesters to include other dicarbonyl compounds or their equivalents, providing access to a diverse range of pyrrole derivatives. The key steps remain the initial formation of an enamine from the two components, followed by an intramolecular cyclization and aromatization to furnish the pyrrole ring. wikipedia.orgrsc.org

Targeted Synthesis of Pyrrole-2-carbaldehyde Skeleton

While the classical methods described above are excellent for building the pyrrole ring, the synthesis of a specific isomer like 4-Chloro-1H-pyrrole-2-carbaldehyde often relies on the direct functionalization of a pyrrole or a pre-substituted pyrrole ring.

Vilsmeier Reagent-Mediated Formylation of Pyrroles

The Vilsmeier-Haack reaction is a highly effective and widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings, including pyrrole. jk-sci.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, which is a chloroiminium salt typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. jk-sci.comwikipedia.orgtcichemicals.com

For an unsubstituted pyrrole, the Vilsmeier-Haack reaction shows strong regioselectivity for electrophilic attack at the α-position (C-2), leading to the formation of pyrrole-2-carbaldehyde. cdnsciencepub.comorgsyn.org The reaction proceeds via electrophilic substitution, where the pyrrole ring attacks the Vilsmeier reagent to form an iminium ion intermediate, which is then hydrolyzed during aqueous workup to yield the aldehyde. organic-chemistry.orgwikipedia.org

The regiochemical outcome of the formylation is heavily influenced by the substituents already present on the pyrrole ring. Steric factors play a major role; bulky substituents on the nitrogen atom or at the C-2 position can hinder attack at the α-position, directing formylation to the β-position (C-3 or C-4). rsc.orgrsc.orgthieme-connect.com This principle can be exploited to synthesize pyrrole-3-carbaldehydes by using sterically demanding formamides. thieme-connect.com

In the context of synthesizing 4-Chloro-1H-pyrrole-2-carbaldehyde, a plausible route would involve the Vilsmeier-Haack formylation of a 3-chloropyrrole precursor. The electron-donating nature of the nitrogen atom would activate the ring towards electrophilic attack, and the formylation would be expected to occur predominantly at the vacant C-5 or C-2 positions. Alternatively, direct chlorination of pyrrole-2-carbaldehyde could be explored, though this may lead to a mixture of isomers. A documented synthesis of a related compound, 2-trichloroacetyl-4-chloro-5-methyl-1H-pyrrole, was achieved by treating 2-trichloroacetyl-5-methyl-1H-pyrrole with N-chlorosuccinimide, demonstrating a successful chlorination at the C-4 position of a pre-functionalized pyrrole. nih.gov

Table 3: Vilsmeier-Haack Formylation of Substituted Pyrroles

| Pyrrole Substrate | Reagents | Product(s) | Reference |

| Pyrrole | DMF, POCl₃ | Pyrrole-2-carbaldehyde | orgsyn.org |

| 1-Methylpyrrole | DMF, POCl₃ | 1-Methylpyrrole-2-carbaldehyde (major) + 1-Methylpyrrole-3-carbaldehyde (minor) | rsc.org |

| 1-tert-Butylpyrrole | DMF, POCl₃ | 1-tert-Butylpyrrole-3-carbaldehyde (major) + 1-tert-Butylpyrrole-2-carbaldehyde (minor) | rsc.org |

| Pyrrole | N,N-Diisopropylformamide, POCl₃ | Pyrrole-3-carbaldehyde (major) + Pyrrole-2-carbaldehyde (minor) | thieme-connect.com |

| 2,4-Di(5,5-dimethyl-1,3-dioxan-2-yl)-pyrrole | DMF, POCl₃ | 5-(5,5-dimethyl-1,3-dioxan-2-yl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)pyrrole-2-carbaldehyde | cdnsciencepub.com |

This table summarizes the outcomes of the Vilsmeier-Haack formylation on various pyrrole substrates, highlighting the influence of substituents on the regioselectivity of the reaction.

One-Pot Conversion Strategies from Carbohydrates and Amines

A noteworthy and practical method for synthesizing N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes, also known as pyrralines, involves a one-pot reaction of carbohydrates with primary amines. nih.gov This conversion is efficiently carried out using oxalic acid in dimethyl sulfoxide (B87167) (DMSO) at a temperature of 90°C. nih.gov This approach, a mild variant of the Maillard reaction, provides a direct route to the pyrrole-2-carbaldehyde skeleton from readily available starting materials. nih.gov

The chemical condensation of glucose and alkylamines under acidic conditions can also produce N-substituted-5-methoxymethyl-2-formyl-pyrroles. mdpi.com However, this method typically results in low yields. mdpi.com

Biosynthetic Pathways and Enzymatic Synthesis

The biosynthesis of pyrrole-2-carbaldehydes can be achieved through enzymatic processes. One recently reported pathway utilizes N-acetylglucosamine as a precursor, which undergoes several enzymatic steps to form 4-acetamidepyrrole-2-carboxylic acid, a key intermediate in the synthesis of congocidine. mdpi.com

A notable enzymatic approach for the production of pyrrole-2-carbaldehyde from pyrrole involves a one-pot system coupling a UbiD-type decarboxylase and a carboxylic acid reductase (CAR). mdpi.commdpi.com Specifically, the enzymes HudA/PA0254 from Pseudomonas aeruginosa and CAR from Segniliparus rotundus have been used for this transformation. mdpi.com This biocatalytic system operates via an enzymatic CO2 fixation mechanism. mdpi.com

Initial feasibility studies of this one-pot carboxylation and reduction of pyrrole, using purified PA0254 and CARse enzymes in the presence of ATP and NADPH cofactors and potassium bicarbonate, resulted in the production of 0.89 ± 0.10 mM of pyrrole-2-carbaldehyde from a 10 mM pyrrole substrate, corresponding to an approximate 9% conversion. mdpi.com Optimization efforts have focused on improving yield and reducing costs, particularly by addressing the reliance on the expensive NADPH cofactor. mdpi.com

It has been observed that pyrrole-2-carbaldehyde can be unstable, with attempts to increase product yield by raising the biocatalyst concentration leading to reduced observable product. mdpi.com

Green Chemistry Approaches in Pyrrole Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pyrrole derivatives to develop more environmentally friendly and efficient methodologies. semanticscholar.org These approaches often focus on the use of less hazardous reagents, milder reaction conditions, and improved atom economy.

One such strategy involves a de novo synthesis of pyrrole-2-carbaldehyde derivatives through an iodine/copper-mediated oxidative annulation and selective Csp3-H to C=O oxidation. organic-chemistry.orgacs.org This method utilizes aryl methyl ketones, arylamines, and acetoacetate esters as substrates and avoids the use of stoichiometric quantities of hazardous oxidants. acs.orgnih.gov Mechanistic studies have indicated that the aldehyde oxygen atom originates from molecular oxygen. organic-chemistry.orgacs.org This scalable approach offers a distinct advantage over traditional methods. acs.orgnih.gov

Another green approach involves the Paal-Knorr synthesis, a condensation reaction between a 1,4-dicarbonyl compound and a primary amine, which can be catalyzed by a biosourced organic acid under mechanochemical activation, providing a straightforward and solventless route to N-substituted pyrroles in short reaction times. researchgate.net Additionally, eco-friendly syntheses of pyrrole-2-carboxaldehyde derivatives, such as pyrrole-2-carboxaldehyde salicylhydrazone (PCSH), have been developed using water as a solvent, achieving good yields through a condensation reaction. researchgate.net

Synthesis of Halogenated Pyrrole-2-carbaldehydes

Strategies for Direct Halogenation

Direct halogenation of the pyrrole ring is a common strategy for preparing halogenated pyrrole derivatives. Pyrrole is highly reactive towards halogens, and direct chlorination, bromination, and iodination can lead to the formation of tetrahalo derivatives. mbbcollege.in

For the synthesis of monochlorinated pyrroles, more controlled methods are required. For instance, 2-trichloroacetyl-4-chloro-5-methyl-1H-pyrrole can be synthesized by direct monochlorination of 2-trichloroacetyl-5-methyl-1H-pyrrole using N-chlorosuccinimide (NCS) at room temperature. nih.govresearchgate.net This electrophilic chlorination has been shown to be selective for the position adjacent to an electron-donating group like a methyl substituent. researchgate.net

The Vilsmeier-Haack reaction, a common method for introducing a formyl group onto a pyrrole ring, can also be adapted for halogenated pyrroles. orgsyn.org The reaction of pyrrole with phosphorus oxychloride and dimethylformamide is a standard procedure for preparing pyrrole-2-carbaldehyde. orgsyn.org

Synthesis via Halogenated Building Blocks

An alternative to direct halogenation is the use of pre-halogenated building blocks in the synthesis of the pyrrole ring. This approach can offer better control over the position of the halogen substituent.

One example involves the synthesis of 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide, a fragment found in natural and synthetic antibacterial compounds. nih.gov The synthesis of related building blocks, such as ethyl 5-(aminomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate, starts from a commercially available dichlorinated pyrrole derivative. nih.gov

Another strategy is the synthesis of N-arylpyrrole-3-carbaldehydes through a sequential multi-component reaction. rsc.org This involves a proline-catalyzed direct Mannich reaction-cyclization sequence between succinaldehyde (B1195056) and in situ generated Ar/HetAr/indolyl-imines, followed by IBX-mediated oxidative aromatization. rsc.org This method has been shown to be effective with various aryl-amines, including 4-chloroaniline. rsc.org

Preparation of Specific Chloro-Pyrrole-2-carbaldehyde Isomers and Related Structures

The synthesis of specific isomers of chloro-pyrrole-2-carbaldehyde often requires tailored synthetic routes. For example, 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid synthesis via chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with N-chlorosuccinimide can lead to a difficult separation of product isomers. acs.orgresearchgate.net

A "one-pot" synthesis of 4-acylpyrrole-2-carboxaldehydes has been developed starting from pyrrole. cdnsciencepub.com The Vilsmeier-Haack intermediate formed from pyrrole can be acylated under Friedel-Crafts conditions, and subsequent hydrolytic work-up yields the 4-acylpyrrole-2-carboxaldehyde. cdnsciencepub.com

The synthesis of 5-chloro-1H-pyrrole-2-carbaldehyde has been documented, with reported physical properties such as a melting point of 110 °C. chemsynthesis.com

Furthermore, the synthesis of various substituted pyrrole-2-carbaldehydes has been explored. For instance, 1-(2'-chloro-4'-trifluoromethylphenyl)pyrrole-2-carboxaldehyde can be synthesized by reacting pyrrole-2-carboxaldehyde with sodium hydride in N,N-dimethylformamide, followed by the addition of the appropriate aryl halide. prepchem.com

Formation of Functionalized 4-Chloro-1H-pyrrole-2-carbaldehyde Derivatives

The presence of a chlorine atom and an aldehyde group on the pyrrole ring offers multiple avenues for synthetic transformations, allowing for the introduction of diverse functionalities.

The introduction of alkyl and aryl groups onto the 4-Chloro-1H-pyrrole-2-carbaldehyde core can be achieved through various modern synthetic methods.

Alkylation Strategies:

Friedel-Crafts alkylation represents a classical approach to introduce alkyl substituents onto the pyrrole ring. While direct alkylation of 4-Chloro-1H-pyrrole-2-carbaldehyde is not extensively documented, the alkylation of the parent pyrrole-2-carbaldehyde provides a relevant model. google.com This reaction typically employs an alkylating agent, such as an alkyl halide, in the presence of a Lewis acid catalyst like aluminum chloride. google.com The electron-withdrawing nature of the aldehyde group at the 2-position directs the incoming electrophile to the 4-position. Therefore, starting with pyrrole-2-carbaldehyde, a 4-alkyl derivative can be synthesized. google.com

More contemporary methods, such as palladium-catalyzed direct C-H alkylation, have been developed for electron-deficient pyrrole derivatives. These reactions offer an alternative to classical Friedel-Crafts conditions and can provide high regioselectivity.

Arylation Strategies:

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been successfully applied to the arylation of pyrrole derivatives. Several strategies can be envisioned for the arylation of 4-Chloro-1H-pyrrole-2-carbaldehyde.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of 4-aryl-1H-pyrrole-2-carbaldehyde derivatives, a Suzuki-Miyaura coupling could be employed between 4-chloro-1H-pyrrole-2-carbaldehyde (or a suitably protected derivative) and an arylboronic acid. The efficiency of such couplings can be high, even with challenging heterocyclic substrates. organic-chemistry.org The use of N-protected pyrroles, for instance with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can prevent side reactions like debromination when starting from bromopyrroles. nih.gov

Direct C-H Arylation: This method involves the direct coupling of a C-H bond with an aryl halide, offering a more atom-economical approach. Palladium-catalyzed direct arylation of pyrrole derivatives with aryl chlorides has been demonstrated using palladium acetate (B1210297) catalysts in conjunction with specific phosphine (B1218219) ligands. nih.govacs.org This strategy could potentially be applied to introduce an aryl group at an available position on the 4-chloro-1H-pyrrole-2-carbaldehyde ring.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. wikipedia.orglibretexts.org Pyrrolylsulfonium salts have been introduced as stable and versatile pseudohalides for Stille couplings, offering an alternative to often unstable pyrrolyl halides. rsc.org

Buchwald-Hartwig Amination: While primarily a method for C-N bond formation, this palladium-catalyzed reaction can be used to introduce aryl amines. wikipedia.orgrsc.orgorganic-chemistry.orgacsgcipr.org It involves the coupling of an amine with an aryl halide. In the context of 4-chloro-1H-pyrrole-2-carbaldehyde, this could be a route to N-aryl derivatives. The reaction is known to be effective for the N-arylation of pyrroles with aryl chlorides using a low-loading palladium/keYPhos catalyst. researchgate.netrsc.org

Below is a table summarizing potential arylation strategies:

| Coupling Reaction | Coupling Partners for 4-Aryl-1H-pyrrole-2-carbaldehyde Synthesis | Catalyst System (Typical) |

| Suzuki-Miyaura Coupling | 4-Chloro-1H-pyrrole-2-carbaldehyde + Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Direct C-H Arylation | 4-Chloro-1H-pyrrole-2-carbaldehyde + Aryl halide | Pd(OAc)₂, Phosphine ligand |

| Stille Coupling | 4-Chloro-1H-pyrrole-2-carbaldehyde + Organotin reagent | Pd catalyst (e.g., Pd(PPh₃)₄) |

| Buchwald-Hartwig Amination | Pyrrole + 4-Chloroaryl-X (for N-arylation) | Pd catalyst, Phosphine ligand, Base |

Cycloaddition reactions are powerful synthetic tools for the construction of cyclic systems in a single step. cem.com The pyrrole ring, including its derivatives, can participate in various cycloaddition reactions, leading to the formation of fused heterocyclic systems.

While specific examples involving 4-Chloro-1H-pyrrole-2-carbaldehyde are not abundant in the literature, the reactivity of related pyrrole systems provides insight into potential transformations. For instance, 4-acyl-1H-pyrrole-2,3-diones, which possess a similar electron-withdrawing group at the 4-position, are known to act as oxa-dienes in hetero-Diels-Alder reactions. nih.gov

An organocatalytic, highly enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes has been reported to yield densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. nih.gov This reaction proceeds through the formation of a reactive pyrrole-2-methide intermediate generated from a pyrrole-2-carbinol. nih.gov It is conceivable that 4-Chloro-1H-pyrrole-2-carbaldehyde could be first reduced to the corresponding carbinol and then subjected to similar cycloaddition conditions. The presence of a halogenated aryl group on the pyrrole-2-carbinol has been shown to be tolerated in such reactions, furnishing the desired product with excellent enantioselectivity, albeit with a potential reduction in yield. nih.gov

Furthermore, base-promoted [4+2] annulation of pyrrole-2-carbaldehyde derivatives with β,γ-unsaturated α-ketoesters has been developed for the synthesis of multisubstituted 5,6-dihydroindolizines. wikipedia.org This suggests that the aldehyde functionality of 4-Chloro-1H-pyrrole-2-carbaldehyde can be a handle for participating in annulation reactions.

The following table summarizes potential cycloaddition approaches:

| Cycloaddition Type | Reactants (Conceptual) | Product Type |

| [6+2] Cycloaddition | 4-Chloro-1H-pyrrol-2-yl)methanol + Aryl acetaldehyde | Densely substituted 2,3-dihydro-1H-pyrrolizin-3-ol |

| [4+2] Annulation | 4-Chloro-1H-pyrrole-2-carbaldehyde + β,γ-Unsaturated α-ketoester | Substituted 5,6-dihydroindolizine |

The synthesis of 4-Chloro-1H-pyrrole-2-carbaldehyde can be approached through the construction of the pyrrole ring from acyclic precursors. The Vilsmeier-Haack reaction is a fundamental method for the formylation of electron-rich aromatic and heteroaromatic compounds and can also be used to construct heterocyclic systems. organic-chemistry.orgijpcbs.comjk-sci.comchemistrysteps.comwikipedia.org This reaction involves an electrophilic substitution with a halomethyleniminium salt (the Vilsmeier reagent), typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.comjk-sci.comchemistrysteps.comwikipedia.org

A plausible precursor-based route to 4-Chloro-1H-pyrrole-2-carbaldehyde would involve the Vilsmeier-Haack reaction on a pre-functionalized pyrrole, such as 3-chloropyrrole. The electron-donating nature of the pyrrole nitrogen would activate the ring towards electrophilic substitution, with the formyl group being introduced preferentially at the α-position (C2 or C5).

Alternatively, a practical synthesis of 2-trichloroacetyl-4-chloro-5-methyl-1H-pyrrole has been demonstrated starting from pyrrole-2-carbaldehyde. nih.gov This multi-step process involves a Wolff-Kishner reduction, a Friedel-Crafts acylation, and subsequent chlorination with N-chlorosuccinimide. nih.gov This highlights a strategy where the chloro-substituent is introduced onto a pre-formed pyrrole ring.

The generation of lithiated pyrrole species is a powerful strategy for introducing a wide range of electrophiles onto the pyrrole ring. For a molecule like 4-Chloro-1H-pyrrole-2-carbaldehyde, direct lithiation could be challenging due to the presence of the acidic N-H proton and the electrophilic aldehyde group. Therefore, protection of these functional groups is generally required.

A relevant study on the directed lithiation of a protected 4-chloropyrrolopyrimidine provides a strong precedent. mdpi.com In this work, the pyrrole nitrogen was protected, and the lithiation was directed to the C6 position. mdpi.com The resulting lithiated intermediate was then successfully quenched with various aldehydes and ketones. mdpi.com

By analogy, a synthetic route to functionalized 4-Chloro-1H-pyrrole-2-carbaldehyde derivatives could involve the following conceptual steps:

Protection of the aldehyde group of 4-Chloro-1H-pyrrole-2-carbaldehyde as an acetal.

Protection of the pyrrole nitrogen, for example, with a triisopropylsilyl group.

Lithiation of the pyrrole ring at a specific position using a strong base like s-butyllithium at low temperatures. chemicalbook.com

Quenching the lithiated intermediate with a suitable electrophile (e.g., another aldehyde, ketone, or alkyl halide). mdpi.com

Deprotection of the aldehyde and the pyrrole nitrogen to yield the functionalized 4-Chloro-1H-pyrrole-2-carbaldehyde derivative.

A documented synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde illustrates a similar strategy. chemicalbook.com A solution of 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine was cooled to -78°C and treated with s-butyllithium, followed by the addition of N,N-dimethylformamide (DMF) to introduce the formyl group. chemicalbook.com Subsequent deprotection yielded the target aldehyde. chemicalbook.com

This approach offers a versatile method for introducing a variety of substituents onto the 4-chloro-pyrrole-2-carbaldehyde scaffold, significantly expanding its synthetic utility.

Reactivity and Mechanistic Pathways of 4 Chloro 1h Pyrrole 2 Carbaldehyde

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the pyrrole (B145914) ring and the aldehyde group in 4-Chloro-1H-pyrrole-2-carbaldehyde dictates its behavior in substitution reactions. The presence of both electron-withdrawing and electron-donating groups influences the regioselectivity of these transformations.

Regioselectivity Induced by Halogen Substitution

The chlorine atom at the C4 position of the pyrrole ring significantly influences the regioselectivity of substitution reactions. In polyfunctionalized pyrroles, such as 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde, the presence of multiple reactive sites leads to selective reactions. For instance, this compound reacts with secondary amines via condensation at the 2-carbaldehyde group. However, its N-alkyl derivatives undergo substitution of the 5-chloro group, demonstrating the directing effect of the substituents on the pyrrole ring. researchgate.net

The reaction of 3,5-dichloropyrrole-2,4-dicarboxaldehydes with potassium permanganate (B83412) results in the regioselective oxidation of the formyl group at the 2-position. researchgate.net Similarly, the Wittig reaction with one equivalent of a triphenylphosphorane yields 2-alkenyl substituted pyrroles, further highlighting the preferential reactivity at the C2 position. researchgate.net

Reactivity of the Aldehyde Group (e.g., Oxidation Pathways)

The aldehyde group at the C2 position is a key reactive center in 4-Chloro-1H-pyrrole-2-carbaldehyde. A regiocontrolled synthesis of 3,4-disubstituted pyrrole-2-carboxaldehydes has been achieved, which can then undergo regioselective oxidation to yield 3,4-disubstituted 3-pyrrolin-2-ones. nih.gov This demonstrates a pathway for the transformation of the aldehyde group and the pyrrole ring.

Furthermore, a method for the synthesis of pyrrole-2-carbaldehyde derivatives involving an iodine/copper-mediated oxidative annulation and selective C−H to C=O oxidation has been developed. organic-chemistry.org This process avoids harsh oxidants and high temperatures. organic-chemistry.org Mechanistic studies indicate that the oxygen atom in the aldehyde group originates from molecular oxygen. organic-chemistry.org

Formation of Thiosemicarbazone Derivatives and Metal Complexes

The aldehyde functional group of 4-Chloro-1H-pyrrole-2-carbaldehyde readily undergoes condensation reactions with thiosemicarbazides to form thiosemicarbazone derivatives. These derivatives are effective ligands for coordinating with transition metal ions.

A study focused on the synthesis and characterization of a copper(II) complex with a thiosemicarbazone derived from chloropyrrole-2-carboxaldehyde and N(4)-(methoxyphenyl)thiosemicarbazide. researchgate.net Spectroscopic analysis revealed that the ligand coordinates to the copper(II) ion in a bidentate fashion through the azomethine nitrogen and the thiolate sulfur, despite having other potential coordination sites like the pyrrolic nitrogen. researchgate.net

Thiosemicarbazones, in general, are known to form stable complexes with various transition metals, including copper, nickel, and palladium. mdpi.comnih.gov The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands. mdpi.comnih.goveurjchem.com The coordination mode can vary, with some ligands acting as neutral bidentate and others as mononegative bidentate, depending on the reaction conditions and the substituents on the thiosemicarbazone. nih.gov For instance, the use of metal acetates instead of metal chlorides can favor mononegative bidentate coordination. nih.gov

| Ligand/Complex | Metal Ion | Coordination | Reference |

| Chloropyrrole-2-carboxaldehyde-N(4)-(methoxyphenyl)thiosemicarbazone | Copper(II) | Bidentate (N, S) | researchgate.net |

| 4-imidazolecarboxaldehyde thiosemicarbazone | Platinum(II), Palladium(II) | Bidentate (N, S) | eurjchem.com |

| 2-quinolone derived thiosemicarbazones | Copper(I) | Monodentate | nih.gov |

| 2-quinolone derived thiosemicarbazones | Nickel(II), Copper(II) | Bidentate | nih.gov |

Transition Metal-Catalyzed Transformations and Coupling Reactions

Transition metal catalysis plays a crucial role in the functionalization of pyrrole derivatives, including those of 4-Chloro-1H-pyrrole-2-carbaldehyde. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse range of substituted pyrroles.

The synthesis of pyrrole-2-carboxylates, which are structurally related to pyrrole-2-carbaldehydes, has been extensively studied using transition metal-catalyzed cycloaddition reactions. sioc-journal.cn These methods, such as [3+2], [4+1], and [2+2+1] cycloadditions, offer high regioselectivity and efficiency under mild conditions. sioc-journal.cn While not directly involving 4-Chloro-1H-pyrrole-2-carbaldehyde, these principles can be applied to its transformation.

Friedel-Crafts type alkylation reactions, catalyzed by various agents, have been employed to synthesize 4-substituted-pyrrole-2-carbaldehyde compounds. google.com This highlights the utility of catalytic methods in modifying the pyrrole core.

Annulation and Cyclization Mechanisms (e.g., [4+2] Annulation for Dihydroindolizine Synthesis)

4-Chloro-1H-pyrrole-2-carbaldehyde and its derivatives are valuable precursors in annulation and cyclization reactions for the synthesis of fused heterocyclic systems. A notable example is the base-promoted [4+2] annulation of pyrrole-2-carbaldehyde derivatives with β,γ-unsaturated α-ketoesters, which provides a route to multisubstituted 5,6-dihydroindolizines. nih.gov This reaction proceeds smoothly under mild conditions using a base like DBN (1,5-Diazabicyclo[4.3.0]non-5-ene). nih.gov

A similar strategy involves the base-promoted oxidative [4+2] annulation of pyrrole-2-carbaldehyde derivatives with o-hydroxyphenyl propargylamines to synthesize highly substituted indolizines. nih.gov This reaction also utilizes DBN as a base and tolerates a wide range of functional groups. nih.gov

| Reaction Type | Reactants | Product | Catalyst/Base | Reference |

| [4+2] Annulation | Pyrrole-2-carbaldehyde derivatives, β,γ-unsaturated α-ketoesters | 5,6-dihydroindolizines | DBN | nih.gov |

| Oxidative [4+2] Annulation | Pyrrole-2-carbaldehyde derivatives, o-hydroxyphenyl propargylamines | 5,6,7-trisubstituted indolizines | DBN | nih.gov |

Reactivity under Specific Conditions (e.g., in the presence of TDAE)

The reactivity of 1H-pyrrole-2-carbaldehyde, the parent compound of 4-Chloro-1H-pyrrole-2-carbaldehyde, has been investigated in the presence of tetrakis(dimethylamino)ethylene (B1198057) (TDAE). researchgate.net TDAE is a strong electron donor and can induce the formation of carbanions, which can then participate in further reactions. researchgate.net This specific reactivity can be harnessed for the synthesis of novel compounds. For example, the carbanion generated from quinoxaline (B1680401) derivatives in the presence of TDAE has been used to synthesize new compounds with potential anti-proliferative activity. researchgate.net While this study does not directly use 4-Chloro-1H-pyrrole-2-carbaldehyde, it illustrates a potential reaction pathway for related pyrrole aldehydes under the influence of strong reducing agents like TDAE.

Competing Pathways and Side Reactions in Multi-Step Syntheses

In the synthesis and subsequent reactions of 4-chloro-1H-pyrrole-2-carbaldehyde, several competing pathways and side reactions can occur, impacting the yield and purity of the desired products. Key among these are over-oxidation and dimerization.

Over-oxidation: The aldehyde group of 4-chloro-1H-pyrrole-2-carbaldehyde is susceptible to oxidation to the corresponding carboxylic acid, 4-chloro-1H-pyrrole-2-carboxylic acid. This is a common competing reaction, particularly when employing strong oxidizing agents or during prolonged reaction times in the presence of air. For instance, in syntheses aiming to modify other parts of the molecule, the aldehyde can be inadvertently oxidized. One study on the synthesis of pyrrole-2-carbaldehyde derivatives highlights the importance of reaction control to prevent over-oxidation to the benzoic acid. organic-chemistry.org The presence of the electron-donating pyrrole ring can facilitate this oxidation.

| Side Reaction | Description | Potential Conditions |

| Over-oxidation | Oxidation of the aldehyde group to a carboxylic acid. | Use of strong oxidizing agents, prolonged exposure to air. |

| Dimerization | Self-condensation of the molecule. | Can be catalyzed by acid or base, particularly at elevated temperatures. |

| Over-chlorination | Introduction of additional chlorine atoms onto the pyrrole ring. | Use of strong chlorinating agents or harsh reaction conditions during synthesis. |

Dimerization: Like many aldehydes, 4-chloro-1H-pyrrole-2-carbaldehyde has the potential to undergo self-condensation or dimerization reactions, especially under certain catalytic conditions (acid or base) and at elevated temperatures. While specific studies on the dimerization of 4-chloro-1H-pyrrole-2-carbaldehyde are not prevalent, a recurring side reaction observed in the synthesis of related 1H-pyrrol-2-yl carbinols is self-dimerization, which proceeds through a transient 2-methide-2H-pyrrole intermediate. acs.org A similar pathway could be envisioned for the title compound, particularly if the aldehyde is reduced to the corresponding alcohol in situ.

Functional Group Interconversions and Late-Stage Functionalization Strategies

The functional groups present in 4-chloro-1H-pyrrole-2-carbaldehyde offer multiple avenues for further molecular elaboration through functional group interconversions and late-stage functionalization strategies. These transformations are critical for the synthesis of complex molecules in medicinal chemistry and materials science. rsc.orgrsc.org

Functional Group Interconversions:

The aldehyde and chloro functionalities are prime targets for interconversion.

Reduction of the Aldehyde: The aldehyde group can be readily reduced to a primary alcohol, (4-chloro-1H-pyrrol-2-yl)methanol. This transformation can be achieved using a variety of reducing agents.

Oxidation of the Aldehyde: As mentioned previously, the aldehyde can be oxidized to 4-chloro-1H-pyrrole-2-carboxylic acid. ontosight.ai This carboxylic acid can then serve as a handle for further reactions, such as amide bond formation. The conversion of pyrrole-2-carboxaldehyde to its corresponding carboxylic acid has been documented as a key step in the synthesis of various derivatives. orgsyn.org

Late-Stage Functionalization:

Late-stage functionalization refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis. The chloro substituent on the pyrrole ring of 4-chloro-1H-pyrrole-2-carbaldehyde is an excellent handle for such modifications, primarily through cross-coupling reactions. This allows for the diversification of the core structure, which is a valuable strategy in drug discovery. rsc.org

| Transformation | Reagents/Conditions | Product Type |

| Aldehyde Reduction | Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4) | Primary alcohol |

| Aldehyde Oxidation | Silver oxide (Ag2O), Potassium permanganate (KMnO4) | Carboxylic acid |

| C-Cl Cross-Coupling | Palladium catalysts (e.g., Pd(PPh3)4) with boronic acids or organostannanes | Arylated or vinylated pyrroles |

While specific examples for 4-chloro-1H-pyrrole-2-carbaldehyde are not extensively reported, the general principles of functional group interconversion and late-stage functionalization are well-established for similar halogenated heterocyclic systems.

Spectroscopic Characterization and Structural Elucidation of 4 Chloro 1h Pyrrole 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H-NMR)

Carbon Nuclear Magnetic Resonance (¹³C-NMR)

Similar to the proton NMR data, detailed experimental ¹³C-NMR spectral data for 4-Chloro-1H-pyrrole-2-carbaldehyde is not widely published. However, based on known data for related structures, the carbon atoms of the pyrrole (B145914) ring are expected to resonate in the range of approximately 110-140 ppm. The carbonyl carbon of the aldehyde group would appear significantly downfield, typically in the region of 175-185 ppm, due to its deshielded nature.

Two-Dimensional NMR Techniques (e.g., gCOSY, gHSQC, gHMBC)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning proton and carbon signals and in establishing the connectivity within a molecule.

gCOSY (gradient Correlation Spectroscopy) would reveal the coupling between adjacent protons, helping to confirm the positions of the pyrrole ring protons relative to each other.

gHSQC (gradient Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

Although specific experimental 2D NMR data for 4-Chloro-1H-pyrrole-2-carbaldehyde is not documented in readily accessible literature, these techniques would be essential for a complete structural assignment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-Chloro-1H-pyrrole-2-carbaldehyde, the IR spectrum would be expected to show characteristic absorption bands. A notable feature would be the C=O stretching vibration of the aldehyde group, which is anticipated to appear around 1640 cm⁻¹. Other significant peaks would include the N-H stretching vibration of the pyrrole ring, typically observed in the range of 3200-3400 cm⁻¹, and C-H stretching vibrations for the aromatic ring protons.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 4-Chloro-1H-pyrrole-2-carbaldehyde would be expected to exhibit absorption maxima corresponding to π-π* and n-π* transitions. The conjugation of the pyrrole ring with the aldehyde group would influence the position of these absorption bands. While specific experimental data is not available, related pyrrole-2-carbaldehyde derivatives show characteristic UV-Vis spectra that are used in their identification.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of 4-Chloro-1H-pyrrole-2-carbaldehyde, the molecular ion peak ([M]⁺) would be expected. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion, with peaks at m/z corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

Experimental data from electrospray ionization mass spectrometry (ESI-MS) has shown a protonated molecule at a mass-to-charge ratio (m/z) of 130 [M+H]⁺, which corresponds to the molecular weight of 4-Chloro-1H-pyrrole-2-carbaldehyde (C₅H₄ClNO, molecular weight: 129.54 g/mol ). epo.orggoogle.com High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula with a high degree of confidence.

Computational and Theoretical Investigations of Chloro and Fluoropyrroles

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of chloropyrroles. nih.govresearchgate.net DFT methods are employed to analyze the electronic structure, reactivity, and other physicochemical characteristics of these molecules. nih.gov For instance, studies have utilized DFT to explore the electronic and structural properties of chlorine-substituted pyrroles (CPy). nih.gov The B3LYP functional, combined with basis sets like 6-311++G**, is a common choice for these calculations, providing a reliable level of theory for examining both global and local molecular activities. nih.gov These computational analyses are not only used to understand known materials but also to predict the properties of yet-to-be-synthesized compounds. nih.gov

Elucidation of Electronic Structure and Aromaticity

The electronic structure of chloropyrroles is a key determinant of their chemical behavior. Computational studies have shed light on how the substitution of chlorine atoms influences the electronic properties of the pyrrole (B145914) ring. nih.gov DFT calculations allow for the examination of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding charge transfer and reactivity. rsc.org The aromaticity of the pyrrole ring, a fundamental property, can also be assessed using computational methods. While specific studies focusing solely on the aromaticity of 4-Chloro-1H-pyrrole-2-carbaldehyde are not prevalent in the provided results, the general principles of how substituents affect the aromatic character of pyrroles are well-established within computational chemistry.

Reactivity Descriptors and Analysis

Conceptual DFT provides a framework for defining various reactivity descriptors that help in predicting how a molecule will behave in a chemical reaction. chemrxiv.orgarxiv.org

Global Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)

Below is a table showcasing global reactivity descriptors for pyrrole and various chloropyrroles, calculated using the B3LYP/6–311++G** method.

| Molecule | Chemical Potential (μ) (au) | Chemical Hardness (η) (au) | Electrophilicity Index (ω) (au) |

| Pyrrole | -0.1154 | 0.1031 | 0.0645 |

| 2-Chloropyrrole | -0.1257 | 0.0984 | 0.0805 |

| 3-Chloropyrrole | -0.1265 | 0.0989 | 0.0809 |

| 2,3-Dichloropyrrole | -0.1384 | 0.0927 | 0.1033 |

| 2,5-Dichloropyrrole | -0.1345 | 0.0965 | 0.0934 |

| 3,4-Dichloropyrrole | -0.1368 | 0.0945 | 0.0986 |

| 2,3,4-Trichloropyrrole | -0.1491 | 0.0890 | 0.1250 |

| 2,3,5-Trichloropyrrole | -0.1448 | 0.0917 | 0.1141 |

| 2,3,4,5-Tetrachloropyrrole | -0.1568 | 0.0878 | 0.1398 |

Data sourced from a computational study on a series of chloropyrroles. nih.gov The values are given in atomic units (au).

Energetic and Thermodynamic Parameters

Relative Energies and Molecular Stability Studies

Computational methods are also employed to determine the relative energies and thermodynamic stability of different isomers of chloropyrroles. nih.gov By calculating the total energies of various substituted pyrroles, researchers can predict which isomers are more stable. nih.gov These stability analyses are crucial for understanding the potential synthetic pathways and the distribution of products in a reaction mixture. While specific data on the relative energies of 4-Chloro-1H-pyrrole-2-carbaldehyde isomers were not detailed in the provided search results, the general methodology is well-established in the computational study of substituted pyrroles. nih.gov

Enthalpy and Free Energy Calculations

The determination of thermodynamic properties such as enthalpy and free energy of formation is crucial for understanding the stability and potential reactivity of a molecule. For 4-Chloro-1H-pyrrole-2-carbaldehyde, these values can be predicted with a high degree of accuracy using computational methods like Density Functional Theory (DFT) and high-level ab initio calculations. nist.gov

These calculations are often performed using isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds are conserved on both the reactant and product sides. This approach allows for the cancellation of systematic errors in the calculations, leading to more reliable results. nist.gov For instance, the enthalpy of formation of 4-Chloro-1H-pyrrole-2-carbaldehyde could be calculated by choosing a reaction that involves this molecule and other species with well-established experimental enthalpies of formation.

Various computational methods, including G2, G3, G4, and CBS-QB3, are employed for these calculations. nih.gov The choice of method and basis set can influence the accuracy of the results. For chlorinated hydrocarbons, the G4 method has been shown to provide the best performance in predicting enthalpies of formation. nih.gov

Table 1: Illustrative Example of Calculated Enthalpy of Formation (ΔfH) for a Related Compound (Trichloromethane)

| Computational Method | Calculated ΔfH (kJ/mol) | Experimental ΔfH (kJ/mol) | Deviation (kJ/mol) |

| G4 | -103.5 | -103.2 | -0.3 |

| G3 | -104.1 | -103.2 | -0.9 |

| CBS-QB3 | -102.8 | -103.2 | +0.4 |

| M06-2X/cc-pVTZ | -101.9 | -103.2 | +1.3 |

This table is illustrative and shows the typical accuracy of modern computational methods for a related chlorinated compound. Specific values for 4-Chloro-1H-pyrrole-2-carbaldehyde would require dedicated computational studies.

Charge Transfer Analysis (e.g., Electron Donor/Acceptor Behavior)

The electronic properties of 4-Chloro-1H-pyrrole-2-carbaldehyde, particularly its ability to act as an electron donor or acceptor, are dictated by the distribution of electron density within the molecule. The presence of the electron-withdrawing chloro and carbaldehyde groups significantly influences the electronic character of the pyrrole ring.

Computational techniques such as Natural Bond Orbital (NBO) analysis and analysis of the frontier molecular orbitals (HOMO and LUMO) can provide a detailed picture of charge distribution and charge transfer capabilities. researchgate.netnih.gov For 4-Chloro-1H-pyrrole-2-carbaldehyde, the electron-withdrawing substituents are expected to lower the energy of the LUMO, making the molecule a better electron acceptor. Conversely, the lone pairs on the nitrogen and chlorine atoms could allow it to act as an electron donor under certain conditions.

Studies on related systems, such as two-electron oxidized quaterpyrroles, have shown that these molecules can indeed function as both electron donors and acceptors. nih.gov The specific behavior of 4-Chloro-1H-pyrrole-2-carbaldehyde would depend on the nature of the reacting partner. In the presence of a strong electron donor, it would likely act as an acceptor, while with a strong electron acceptor, it could donate electron density. This dual behavior is critical in understanding its potential role in chemical reactions and biological systems.

Mechanistic Studies through Computational Modeling (e.g., Reaction Pathways, Transition States)

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of 4-Chloro-1H-pyrrole-2-carbaldehyde. A common synthetic route to this compound is the Vilsmeier-Haack reaction, which involves the formylation of an aromatic ring. organic-chemistry.orgquimicaorganica.orgwikipedia.org

The mechanism of the Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent (a chloroiminium ion) from a substituted amide and phosphorus oxychloride. wikipedia.org This electrophile then attacks the electron-rich pyrrole ring. Computational modeling can be used to:

Determine the preferred site of electrophilic attack: For a substituted pyrrole, there are multiple positions where the Vilsmeier reagent can attack. Computational calculations can determine the activation energies for attack at each position, thus predicting the regioselectivity of the reaction. For 1-substituted pyrroles, steric factors have been shown to play a significant role in determining the ratio of α- to β-formylated products. rsc.org

Identify and characterize transition states: By mapping the potential energy surface of the reaction, computational models can identify the structures of the transition states connecting reactants, intermediates, and products. This information is crucial for understanding the kinetics of the reaction.

Evaluate the effect of substituents: The presence of the chloro group at the 4-position of the pyrrole ring will influence the electron density and, consequently, the reaction pathway. Computational studies can quantify this effect.

Addressing Discrepancies Between Computational and Experimental Data

While computational chemistry is a powerful predictive tool, discrepancies between calculated and experimental data can arise. These differences can stem from several factors:

Approximations in theoretical methods: The functionals used in DFT and the level of theory in ab initio methods are approximations of the true quantum mechanical description of a molecule.

Basis set limitations: The set of mathematical functions used to describe the atomic orbitals (the basis set) is finite. Incomplete basis sets can introduce errors.

Environmental effects: Most calculations are performed on isolated molecules in the gas phase. In reality, reactions occur in solution, and solvent effects can significantly alter the energetics and reaction pathways. While solvent models can be included in calculations, they are also approximations.

Experimental uncertainties: Experimental measurements also have inherent errors.

For halogenated compounds, accurately modeling the electronic structure and interactions can be particularly challenging. rsc.org When discrepancies are observed, a systematic approach is taken to identify the source of the error. This may involve:

Using higher levels of theory and larger basis sets: This can help to reduce the intrinsic errors in the computational method.

Employing different theoretical models: Comparing the results from various DFT functionals or ab initio methods can provide a range of predicted values and highlight the sensitivity of the result to the chosen method.

Explicitly modeling solvent molecules: In cases where solvent effects are critical, including a few explicit solvent molecules in the calculation in addition to a continuum solvent model can improve accuracy.

Re-evaluating experimental data: In some cases, significant discrepancies may prompt a re-examination of the experimental procedures and results. researchgate.net

By carefully considering these factors, researchers can bridge the gap between computational predictions and experimental observations, leading to a more robust understanding of the chemical system under investigation.

Advanced Applications and Derivatization Strategies in Chemical Research

Role as Versatile Synthetic Intermediates and Platform Chemicals

4-Chloro-1H-pyrrole-2-carbaldehyde serves as a foundational platform for the synthesis of diverse heterocyclic compounds. The aldehyde functionality provides a reactive handle for condensation and cyclization reactions, while the chloro-substituent can be retained for its electronic influence or replaced through various cross-coupling reactions, offering a dual mode of synthetic utility.

Precursors for Complex Heterocyclic Systems (e.g., Dipyrroles, Tripyrroles, Porphyrins)

The synthesis of polypyrrolic systems, which are the precursors to porphyrins and related macrocycles, often relies on the condensation of pyrrole (B145914) aldehydes with other pyrrole units. 4-Chloro-1H-pyrrole-2-carbaldehyde can, in principle, be utilized in such reactions to introduce a chloro-substituent at a specific position on the resulting dipyrromethane, tripyrrane, or the final porphyrin macrocycle. The acid-catalyzed condensation of a pyrrole-2-carbaldehyde with a 2-unsubstituted pyrrole is a standard method for the formation of dipyrromethanes. google.com These dipyrromethanes are crucial intermediates for the synthesis of a variety of porphyrins. nih.govarkat-usa.orgresearchgate.netresearchgate.net

A notable example that highlights the utility of chlorinated pyrrole aldehydes in forming dipyrrole structures is the synthesis of 3-chloro-4-ethyl-2,2'-bipyrrole-5-carboxaldehyde. In this multi-step synthesis, a key chlorinated pyrrole-2-carboxaldehyde derivative, 5-bromo-4-chloro-3-ethyl-pyrrole-2-carboxaldehyde, undergoes a selective Suzuki cross-coupling reaction to furnish the desired bipyrrole carboxaldehyde. nih.gov This demonstrates the feasibility of incorporating a chloro-substituted pyrrole aldehyde into a dipyrrole framework, a critical step towards the synthesis of specifically functionalized porphyrins. The general strategy for synthesizing meso-substituted dipyrromethanes involves the reaction of an aldehyde with an excess of pyrrole, often catalyzed by an acid like trifluoroacetic acid (TFA). nih.gov

The resulting chlorinated dipyrromethanes can then be used in subsequent condensation reactions with other pyrrolic fragments or aldehydes to construct more complex polypyrrolic chains and ultimately, the porphyrin macrocycle. google.com The presence of the chloro group can influence the electronic properties and stability of the final porphyrin, which is of interest for various applications, including as catalysts and in photodynamic therapy.

Table 1: Synthesis of Dipyrrole Derivatives from Pyrrole Aldehydes

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 3-Ethyl-pyrrole-2-carboxaldehyde | 1. Bromination 2. Suzuki cross-coupling with a Boc-protected pyrrole boronic acid ester 3. Deprotection | 3-Chloro-4-ethyl-2,2'-bipyrrole-5-carboxaldehyde | nih.gov |

Building Blocks for Polycyclic and Fused Heterocyclic Compounds (e.g., Indolizines)

The pyrrole-2-carbaldehyde scaffold is a valuable precursor for the synthesis of various fused heterocyclic systems, including indolizines. nih.gov Indolizines are bicyclic aromatic compounds that are isomers of indole (B1671886) and form the core of many natural products and pharmacologically active compounds. The synthesis of indolizines can be achieved through various strategies, often involving the cyclization of suitably substituted pyrrole derivatives.

While specific examples detailing the direct use of 4-Chloro-1H-pyrrole-2-carbaldehyde in indolizine (B1195054) synthesis are not prevalent in the reviewed literature, the general reactivity of pyrrole-2-carbaldehydes suggests its potential in this area. For instance, the Stobbe condensation of pyrrole-2-carbaldehyde with diethyl succinate, followed by cyclization, can lead to the formation of both indole and indolizine skeletons. nih.gov It is plausible that 4-Chloro-1H-pyrrole-2-carbaldehyde could undergo similar reaction sequences, leading to the formation of chloro-substituted indolizine derivatives. The chloro-substituent would likely influence the reactivity of the intermediates and the properties of the final indolizine product.

Furthermore, annulative strategies involving N-substituted pyrrole-2-carboxaldehydes have been developed to construct indolizine scaffolds through [4+2] cycloaddition reactions with various dienophiles. researchgate.net These methods offer a versatile approach to a wide range of substituted indolizines. The application of 4-Chloro-1H-pyrrole-2-carbaldehyde in such reactions could provide access to novel chlorinated indolizine derivatives with potentially interesting biological or material properties.

Synthesis of Pyrrole Alkaloid Natural Product Frameworks

Chlorinated pyrroles are a significant class of marine natural products, with many exhibiting potent biological activities. nih.gov The synthesis of these complex molecules often requires the use of halogenated pyrrole building blocks. While the direct use of 4-Chloro-1H-pyrrole-2-carbaldehyde as a starting material in the total synthesis of a specific pyrrole alkaloid is not explicitly detailed in the surveyed literature, the presence of chlorinated pyrrole moieties in numerous marine alkaloids underscores the importance of synthons like it.

For example, the marinopyrroles are a family of marine alkaloids known for their antibiotic properties. nih.gov The total synthesis of marinopyrrole A involves a late-stage tetrachlorination of a bis-pyrrole precursor, highlighting the significance of chlorinated pyrrole rings in the final structure. This suggests that building blocks already containing chlorine, such as 4-Chloro-1H-pyrrole-2-carbaldehyde, could be valuable in developing more convergent and efficient synthetic routes to these and other chlorinated pyrrole alkaloids.

The lamellarins are another class of marine alkaloids that feature a pyrrole core. acs.orgnih.gov The synthesis of lamellarin analogues often involves the construction of a polysubstituted pyrrole ring, and the use of pre-functionalized pyrroles can be a key strategy. The aldehyde group of 4-Chloro-1H-pyrrole-2-carbaldehyde provides a handle for further elaboration, while the chloro group could be a key feature in the final target molecule or a precursor for further functionalization through cross-coupling reactions.

Development of Functional Materials and Dyes

The electron-rich nature of the pyrrole ring makes it an attractive component in the design of functional organic materials, including conductive polymers and materials for organic electronics. The ability to introduce substituents onto the pyrrole ring allows for the fine-tuning of the material's electronic and physical properties.

Applications in Conductive Polymers (e.g., Polypyrrole)

Polypyrrole is one of the most studied conductive polymers due to its good environmental stability, biocompatibility, and relatively high conductivity. bhu.ac.in The polymerization of pyrrole is typically an oxidative process, which can be achieved chemically or electrochemically. The properties of the resulting polypyrrole can be significantly influenced by the presence of substituents on the pyrrole monomer.

While there is extensive research on the polymerization of various pyrrole derivatives, specific studies on the polymerization of 4-Chloro-1H-pyrrole-2-carbaldehyde are not widely reported in the reviewed literature. However, the principles of pyrrole polymerization suggest that this compound could potentially be used to synthesize novel polypyrrole derivatives. The chloro-substituent, being an electron-withdrawing group, would likely affect the oxidation potential of the monomer and the electronic properties of the resulting polymer. The aldehyde group could also participate in or influence the polymerization process, and its presence in the final polymer could offer a site for post-polymerization modification. The synthesis of polypyrrole derivatives with various functional groups is an active area of research aimed at tailoring the properties of these materials for specific applications. mdpi.com

Organic Electronics Research

Pyrrole-containing compounds are of growing interest in the field of organic electronics for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net The electron-donating nature of the pyrrole ring makes it a useful building block for the construction of p-type organic semiconductors. The performance of these materials is highly dependent on their molecular structure, which influences their packing in the solid state and their electronic properties, such as the HOMO and LUMO energy levels.

The direct application of 4-Chloro-1H-pyrrole-2-carbaldehyde in organic electronic devices is not specifically documented in the surveyed literature. However, the synthesis of functionalized pyrroles is a key strategy in the development of new organic electronic materials. researchgate.net The presence of a chloro-substituent on the pyrrole ring would be expected to lower the HOMO and LUMO energy levels of the molecule due to the inductive effect of the chlorine atom. This could be a useful strategy for tuning the electronic properties of a material to better match the requirements of a specific device architecture. The aldehyde group could also be used to synthesize larger, more conjugated systems through reactions such as the Knoevenagel or Wittig reactions, which is a common approach for creating new organic electronic materials.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-Chloro-1H-pyrrole-2-carbaldehyde |

| Dipyrroles |

| Tripyrroles |

| Porphyrins |

| Indolizines |

| Pyrrole Alkaloids |

| Polypyrrole |

| 5-Bromo-4-chloro-3-ethyl-pyrrole-2-carboxaldehyde |

| 3-Chloro-4-ethyl-2,2'-bipyrrole-5-carboxaldehyde |

| Diethyl succinate |

| Marinopyrrole A |

Development of Specialized Sensor Technologies

The pyrrole-2-carbaldehyde framework is a valuable platform for the design of specialized optical sensors. The aldehyde group provides a convenient handle for condensation reactions to build larger, more complex molecules capable of interacting with specific analytes. These interactions can induce a change in the molecule's photophysical properties, such as fluorescence or color, forming the basis of a sensing mechanism.

Derivatives known as dipyrromethanes (DPMs), synthesized through the condensation of pyrroles and aldehydes, are notable precursors for optical anion sensors. semanticscholar.org Research has demonstrated the synthesis of formylated DPMs that can act as anion receptors. semanticscholar.org Furthermore, related structures like 1,4-diketopyrrolo-[3,4-c]pyrroles (DPPs) have been developed into fluorescent pH indicators. rsc.org These DPP-based sensors can be integrated into polymer hydrogels, yielding materials with high sensitivity for pH imaging. rsc.org The introduction of substituents, such as the chloro group on the 4-position of the pyrrole ring in 4-Chloro-1H-pyrrole-2-carbaldehyde, is a key strategy for fine-tuning the electronic properties and, consequently, the sensing behavior and selectivity of the final sensor molecule.

Utilization in Luminescence Chemistry and Dye Synthesis

The inherent reactivity of 4-Chloro-1H-pyrrole-2-carbaldehyde makes it a valuable starting material in the synthesis of fluorescent dyes and luminescent materials. The Paal-Knorr pyrrole synthesis, a classic method for forming pyrrole rings, can be adapted to create highly substituted, fluorescent pyrrole cores. nih.gov Medicinal chemistry programs have utilized this approach to develop fluorescent probes for biological targets like the COX-2 enzyme. nih.gov

Furthermore, dipyrromethanes (DPMs) derived from pyrrole-2-carbaldehydes are established precursors for the synthesis of BODIPY (boron-dipyrromethene) dyes, a class of compounds renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. semanticscholar.org The core structure of 4-Chloro-1H-pyrrole-2-carbaldehyde can also be incorporated into other dye families, such as 1,4-diketopyrrolo-[3,4-c]pyrroles (DPPs), which are used not only as pigments but also as functional fluorescent materials. rsc.org The strategic placement of the chloro-substituent on the pyrrole ring influences the intramolecular charge transfer characteristics of the resulting dye, allowing for the modulation of its absorption and emission wavelengths.

Catalytic Applications and Corrosion Inhibition Studies

While 4-Chloro-1H-pyrrole-2-carbaldehyde is more commonly a building block in molecules that are the subject of catalytic synthesis rather than a catalyst itself, its derivatives have significant applications in materials protection, particularly as corrosion inhibitors. acs.orgnih.govnih.govacs.org The effectiveness of organic compounds as corrosion inhibitors for metals like carbon steel in acidic media is well-documented. abechem.comnih.gov These molecules function by adsorbing onto the metal surface through the interaction of heteroatoms (like nitrogen in the pyrrole ring), aromatic rings, and other functional groups with the metal's vacant orbitals. abechem.com This adsorption creates a protective layer that impedes the corrosion process. abechem.com

Heterocyclic compounds, including derivatives of pyrrole, quinoline, and pyrazole, are recognized as effective corrosion inhibitors. nih.govabechem.com The inhibition efficiency is dependent on the molecular structure, concentration, and the surrounding environment. The presence of the pyrrole ring and the electronegative chlorine atom in derivatives of 4-Chloro-1H-pyrrole-2-carbaldehyde contributes to their ability to form a stable, protective film on metal surfaces.

| Inhibitor Type | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Benzoquinoline Hydrazone Derivative | Carbon Steel | 1.0 M HCl | 90.33 | nih.gov |

| Quinoxaline (B1680401) Derivative (PYQX) | Carbon Steel | 1 M HCl | 98.1 | |

| Quinoxaline Derivative (Q2) | Steel | 1 M HCl | 95.8 | abechem.com |

| Pyrazole Derivative (Bip 2) | Carbon Steel | 1 M HCl | 95.9 | abechem.com |

Exploration in Medicinal Chemistry Building Blocks

The 4-Chloro-1H-pyrrole-2-carbaldehyde scaffold is a cornerstone in the synthesis of various medicinal chemistry building blocks, leading to the development of potent and selective therapeutic agents. mdpi.comnih.govresearchgate.net

Bacterial DNA gyrase and topoisomerase IV are essential enzymes for bacterial survival, making them validated targets for the development of novel antibiotics. nih.gov The pyrrole scaffold is a key component in a class of potent inhibitors targeting these enzymes. Specifically, derivatives of 4-Chloro-1H-pyrrole-2-carbaldehyde are crucial intermediates. For instance, 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid, which can be synthesized from the title compound, is coupled with other heterocyclic systems to create powerful antibacterial agents. helsinki.fi

Research has led to the discovery of N-phenylpyrrolamides and benzothiazole-based inhibitors that incorporate this dichlorinated pyrrole moiety. helsinki.finih.gov These compounds exhibit low nanomolar inhibition of DNA gyrase and demonstrate potent activity against Gram-negative pathogens. nih.gov The pyrrole ring, along with its substituents, plays a critical role in binding to the ATP-binding site of the GyrB subunit of DNA gyrase.

| Compound Class | Core Structure Feature | Target Enzyme | Key Activity | Reference |

|---|---|---|---|---|

| N-Phenylpyrrolamides | 3,4-dichloro-5-methyl-1H-pyrrole | DNA Gyrase (GyrB) | IC50 of 280 nM against E. coli DNA gyrase | helsinki.fi |

| Benzothiazole Hybrids | 2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole | DNA Gyrase & Topoisomerase IV | Low nanomolar inhibition and antibacterial activity against Gram-negative pathogens | nih.gov |

The versatility of the 4-Chloro-1H-pyrrole-2-carbaldehyde scaffold allows for its use as a precursor to compounds with high binding affinity for a wide range of biological targets beyond DNA gyrase. The pyrrole nucleus is considered a "privileged scaffold" in medicinal chemistry. mdpi.com

For example, modifications of the pyrrole core have led to the development of selective inhibitors for various protein kinases, which are crucial targets in oncology. Pyrrole-based compounds have shown selective inhibitory activity against kinases such as FGFR4, Tie2/Tek, and TrkA. nih.gov In another therapeutic area, pyrrolyl-pyrazoline carbaldehyde derivatives have been designed and synthesized as inhibitors of the Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA), a key enzyme in Mycobacterium tuberculosis, demonstrating the scaffold's potential in developing new antitubercular agents. nih.gov Furthermore, the Paal-Knorr synthesis has been employed to create fluorescent pyrrole-based probes that selectively bind to the COX-2 enzyme, highlighting the scaffold's utility in developing diagnostic and research tools. nih.gov

A critical aspect of drug development is optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including its metabolic stability. Unfavorable metabolic profiles can lead to poor pharmacokinetics and limit a drug candidate's potential. The 4-Chloro-1H-pyrrole-2-carbaldehyde scaffold provides a template that can be systematically modified to enhance metabolic stability.

Strategies often involve blocking metabolically labile sites on the molecule. For instance, research on pyrrolopyrimidine-based inhibitors has shown that metabolic lability can be a significant issue, but structural modifications can lead to a better balance of potency and ADME properties. nih.gov A common approach is to introduce atoms like fluorine or to replace metabolically weak groups with more robust ones. For example, replacing a nitro-substituted pyrrole ring with a fluorinated triazole ester moiety has been shown to improve metabolic stability by reducing inhibition of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs. acs.org The development of N-phenylpyrrolamide DNA gyrase inhibitors also involves extensive structure-activity relationship (SAR) studies to optimize not just potency but also metabolic characteristics. helsinki.fi

Research Compound for Novel Organic Compound Development and New Chemical Pathways

4-Chloro-1H-pyrrole-2-carbaldehyde serves as a pivotal starting material and versatile building block in the field of organic synthesis. Its unique structure, featuring a reactive aldehyde group and a chlorine-substituted pyrrole ring, allows for a multitude of chemical transformations. Researchers utilize this compound to explore new chemical pathways and to construct complex molecular architectures, particularly in the synthesis of novel heterocyclic compounds. The presence of the chloro-substituent is particularly significant as it provides a site for further functionalization through various coupling and substitution reactions, greatly expanding its synthetic utility.